2-Methoxybiphenylene
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Overview
Description
2-Methoxybiphenylene is an organic compound belonging to the biphenylene family It is characterized by the presence of a methoxy group (-OCH₃) attached to the biphenylene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxybiphenylene can be synthesized through several methods. One common approach involves the bromination of biphenylene derivatives followed by methoxylation. For instance, the bromination of biphenylene can yield 2-bromobiphenylene, which can then be treated with methanol in the presence of a base to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and methoxylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxybiphenylene undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can produce quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nitration typically involves nitric acid and sulfuric acid, while halogenation uses halogens like bromine or chlorine.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted biphenylene derivatives.
Scientific Research Applications
2-Methoxybiphenylene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects.
Industry: It is used in the production of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methoxybiphenylene involves its interaction with various molecular targets. It can act as an electron donor or acceptor, facilitating redox reactions. The methoxy group enhances its reactivity, allowing it to participate in a wide range of chemical processes .
Comparison with Similar Compounds
1-Methoxybiphenylene: Similar in structure but differs in the position of the methoxy group.
2-Hydroxybiphenylene: Contains a hydroxy group instead of a methoxy group.
2,3-Dimethoxybiphenylene: Contains two methoxy groups at different positions.
Properties
CAS No. |
18798-66-8 |
---|---|
Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-methoxybiphenylene |
InChI |
InChI=1S/C13H10O/c1-14-9-6-7-12-10-4-2-3-5-11(10)13(12)8-9/h2-8H,1H3 |
InChI Key |
VZCNJCRAGFPEEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC=CC=C32 |
Origin of Product |
United States |
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